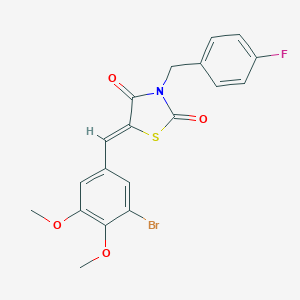
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BDMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit antioxidant properties. It has also been shown to reduce lipid peroxidation and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under standard laboratory conditions. However, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and to investigate its potential for use in other applications, such as neuroprotection and anti-aging. Finally, studies are needed to investigate the safety and toxicity of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, particularly at higher concentrations.
Conclusion
In conclusion, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications, including cancer treatment and anti-inflammatory therapy. Its mechanism of action is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but also has some limitations. Further research is needed to fully elucidate the potential of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in various applications and to investigate its safety and toxicity.
Synthesemethoden
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 4-fluorobenzylamine and subsequent cyclization with thiazolidine-2,4-dione. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H15BrFNO4S |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrFNO4S/c1-25-15-8-12(7-14(20)17(15)26-2)9-16-18(23)22(19(24)27-16)10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3/b16-9- |
InChI-Schlüssel |
ADTBMYTZFVOTJJ-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)